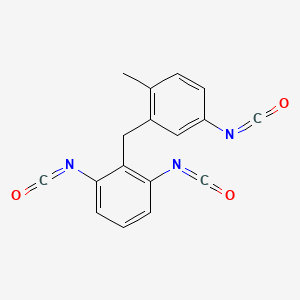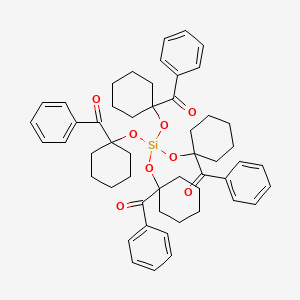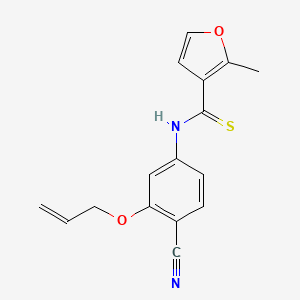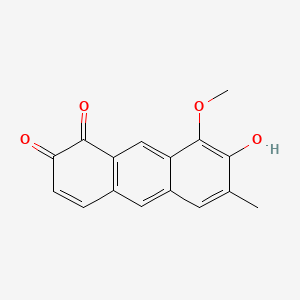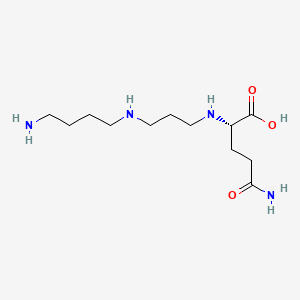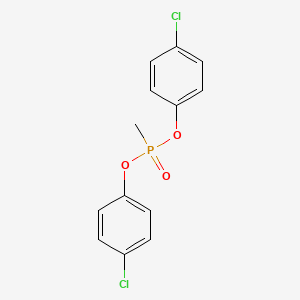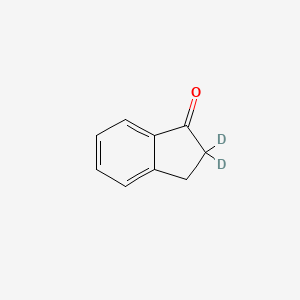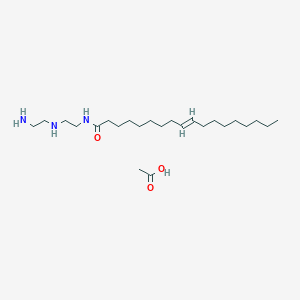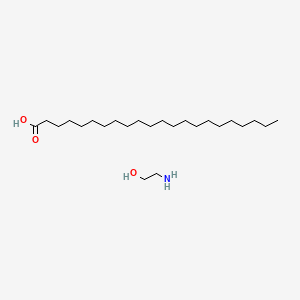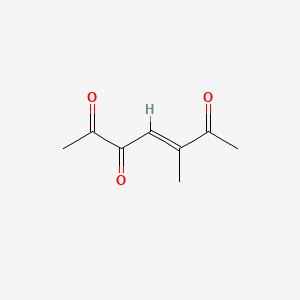
4-Heptene-2,3,6-trione, 5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptene-2,3,6-trione, 5-methyl- is an organic compound with the molecular formula C8H10O3. This compound is characterized by the presence of three carbonyl groups (C=O) and a double bond within its heptene backbone. The methyl group attached to the fifth carbon adds to its structural uniqueness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptene-2,3,6-trione, 5-methyl- can be achieved through various organic reactions. One common method involves the aldol condensation of appropriate aldehydes and ketones under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as transition metal complexes can be employed to optimize the reaction conditions and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Heptene-2,3,6-trione, 5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Heptene-2,3,6-trione, 5-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Heptene-2,3,6-trione, 5-methyl- involves its interaction with various molecular targets. The compound’s carbonyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The double bond and methyl group contribute to its reactivity and specificity in binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Heptene-2,3,6-trione: Lacks the methyl group at the fifth carbon.
5-Methyl-4-heptene-2,3-dione: Contains only two carbonyl groups.
4-Heptene-2,3,6-trione, 6-methyl-: Methyl group attached to the sixth carbon instead of the fifth.
Uniqueness
4-Heptene-2,3,6-trione, 5-methyl- is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The presence of three carbonyl groups and a double bond within the heptene backbone, along with the methyl group at the fifth carbon, makes it a versatile compound for various applications .
Properties
CAS No. |
72939-50-5 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(E)-5-methylhept-4-ene-2,3,6-trione |
InChI |
InChI=1S/C8H10O3/c1-5(6(2)9)4-8(11)7(3)10/h4H,1-3H3/b5-4+ |
InChI Key |
QLIQXKXISJNMRN-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C(=O)C)/C(=O)C |
Canonical SMILES |
CC(=CC(=O)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


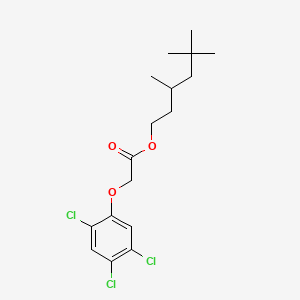

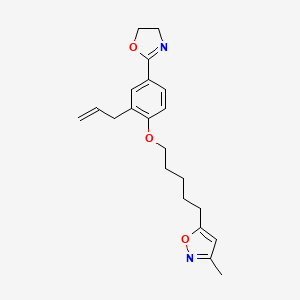
![Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate](/img/structure/B12677224.png)
